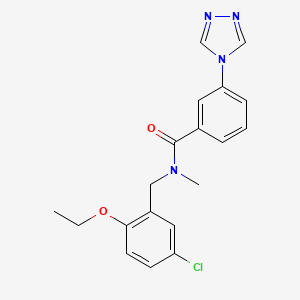

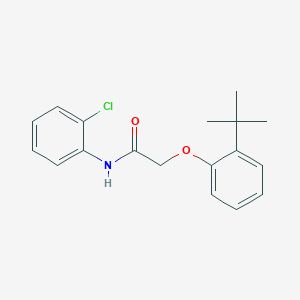

![molecular formula C19H28N2O5 B5550928 N-[(3S*,4R*)-4-propyl-1-(2,4,5-trimethoxybenzoyl)-3-pyrrolidinyl]acetamide](/img/structure/B5550928.png)

N-[(3S*,4R*)-4-propyl-1-(2,4,5-trimethoxybenzoyl)-3-pyrrolidinyl]acetamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of complex organic compounds often involves multi-step reactions to introduce various functional groups and achieve the desired molecular architecture. While the specific synthesis route for this compound is not directly available in the literature, analogous compounds have been synthesized through reactions involving β-lactam carbenes, indicative of sophisticated synthetic strategies employed in creating complex molecules with precise functional arrangements (Shao et al., 2011).

Molecular Structure Analysis

Molecular structure analysis is crucial for understanding the spatial arrangement of atoms within a molecule, which directly influences its reactivity and interactions with biological systems. The literature provides insights into similar compounds, where the emphasis on specific stereochemistry (e.g., the configuration of the 3S*, 4R* centers) highlights the importance of molecular orientation in the compound's activity and properties. The detailed molecular structure can be elucidated using techniques such as X-ray crystallography, which provides information on the compound's conformation and stereochemistry (Ismailova et al., 2014).

Chemical Reactions and Properties

Chemical reactions involving the compound are likely to be influenced by its functional groups, such as the acetamide moiety and the trimethoxybenzoyl group. These groups can participate in various chemical reactions, including nucleophilic substitution, amidation, and more, contributing to the compound's versatility in chemical synthesis and modifications. The presence of a pyrrolidinyl group suggests potential reactivity typical of nitrogen-containing heterocycles, such as participation in ring-opening reactions or acting as a nucleophile (Baures et al., 1994).

Physical Properties Analysis

The physical properties of a compound, including melting point, solubility, and crystallinity, are influenced by its molecular structure. For instance, the trimethoxybenzoyl group could affect the compound's solubility in organic solvents, while the overall molecular shape and functional groups determine its crystal packing and melting point. These properties are essential for formulating the compound for experimental and potential practical applications (D. Ismailova et al., 2014).

Chemical Properties Analysis

The chemical properties of "N-[(3S*,4R*)-4-propyl-1-(2,4,5-trimethoxybenzoyl)-3-pyrrolidinyl]acetamide" would be reflective of its functional groups' reactivity, such as the acetamide linkage's susceptibility to hydrolysis under acidic or basic conditions, and the potential for the trimethoxybenzoyl group to undergo electrophilic aromatic substitution reactions. Understanding these properties is crucial for manipulating the compound in synthetic schemes and predicting its stability and reactivity under different conditions (Fallah-Tafti et al., 2011).

Scientific Research Applications

Fluorescent Probes for Mercury Ion Detection

One area of research involves the synthesis of imidazo[1,2-a]pyridine derivatives, which demonstrate efficacy as fluorescent probes for mercury ion detection in both acetonitrile and buffered aqueous solutions. This application is critical for environmental monitoring and the detection of mercury, a hazardous heavy metal, in various samples (Shao et al., 2011).

Corrosion Inhibitors

Another study focuses on the synthesis of acetamide, isoxazolidine, and isoxazoline derivatives as corrosion inhibitors. These compounds exhibit promising efficiencies in protecting steel against corrosion in acidic and oil medium environments, highlighting their potential in industrial applications to enhance the longevity and durability of metal structures (Yıldırım & Çetin, 2008).

Anticancer and Kinase Inhibitory Activities

Research into N-benzyl substituted acetamide derivatives containing thiazole reveals their potential in inhibiting Src kinase and exhibiting anticancer activities against various cancer cell lines. This application underscores the importance of these compounds in developing new therapeutic agents for cancer treatment (Fallah-Tafti et al., 2011).

Antioxidant Activity

The antioxidant activities of novel Co(II) and Cu(II) coordination complexes constructed from pyrazole-acetamide derivatives have been assessed. These complexes exhibit significant antioxidant properties, suggesting their potential in combating oxidative stress-related diseases (Chkirate et al., 2019).

Photovoltaic Efficiency and Ligand-Protein Interactions

Studies also encompass the photovoltaic efficiency modeling and ligand-protein interactions of benzothiazolinone acetamide analogs. These compounds demonstrate good light harvesting efficiency and binding affinity towards specific proteins, indicating their utility in dye-sensitized solar cells (DSSCs) and as potential therapeutic agents (Mary et al., 2020).

properties

IUPAC Name |

N-[(3S,4R)-4-propyl-1-(2,4,5-trimethoxybenzoyl)pyrrolidin-3-yl]acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H28N2O5/c1-6-7-13-10-21(11-15(13)20-12(2)22)19(23)14-8-17(25-4)18(26-5)9-16(14)24-3/h8-9,13,15H,6-7,10-11H2,1-5H3,(H,20,22)/t13-,15-/m1/s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZFEOSELNYUJICM-UKRRQHHQSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1CN(CC1NC(=O)C)C(=O)C2=CC(=C(C=C2OC)OC)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCC[C@@H]1CN(C[C@H]1NC(=O)C)C(=O)C2=CC(=C(C=C2OC)OC)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H28N2O5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

364.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-[(3S*,4R*)-4-propyl-1-(2,4,5-trimethoxybenzoyl)-3-pyrrolidinyl]acetamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[(4-amino-5-methyl-4H-1,2,4-triazol-3-yl)thio]-N-(2,5-dimethoxyphenyl)acetamide](/img/structure/B5550848.png)

![N-[1-methyl-4-(2-oxo-1,3-oxazolidin-3-yl)-1H-indazol-3-yl]-2-(1-methyl-1H-pyrrol-2-yl)-2-oxoacetamide](/img/structure/B5550865.png)

![9-(1H-indol-5-ylmethyl)-2-(2-phenylethyl)-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5550882.png)

![N-[(3S*,4R*)-4-ethoxytetrahydro-3-furanyl]-8-fluoro-2-quinolinecarboxamide](/img/structure/B5550886.png)

![5-[(2-chlorobenzyl)thio]-1-(2-fluorophenyl)-1H-tetrazole](/img/structure/B5550899.png)

![N-[3-(2,6-dimethylphenoxy)-2-hydroxypropyl]-2-(1-piperidinylcarbonyl)benzenesulfonamide](/img/structure/B5550900.png)

![phenyl [4-(cyanomethyl)phenyl]carbamate](/img/structure/B5550906.png)

![1-[4-(4-chlorophenyl)butanoyl]-4-(1-methyl-1H-imidazol-2-yl)piperidine](/img/structure/B5550913.png)

![N-{4-[acetyl(methyl)amino]phenyl}-2,2-dimethylbutanamide](/img/structure/B5550930.png)